molecular formula C11H15F2NO3 B12076275 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid

1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid

Cat. No.: B12076275
M. Wt: 247.24 g/mol
InChI Key: DDWMUSBJXZJOMH-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocycloclohexaneamido)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a 4,4-difluorocyclohexaneamido substituent. The compound combines the unique strain of the cyclopropane ring with the electronic and steric effects of fluorine atoms on the cyclohexane moiety. Such structural attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in modulating enzyme activity or enhancing metabolic stability .

Properties

Molecular Formula

C11H15F2NO3

Molecular Weight

247.24 g/mol

IUPAC Name

1-[(4,4-difluorocyclohexanecarbonyl)amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H15F2NO3/c12-11(13)3-1-7(2-4-11)8(15)14-10(5-6-10)9(16)17/h7H,1-6H2,(H,14,15)(H,16,17)

InChI Key

DDWMUSBJXZJOMH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC2(CC2)C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable cyclopropane precursor with a halogenating agent, such as bromine or chlorine, under controlled conditions.

    Introduction of the Difluorocyclohexane Group: This step involves the reaction of the cyclopropane intermediate with a difluorocyclohexane derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the difluorocyclohexane group, often using reagents like sodium azide or thiols.

    Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • The compound has been studied for its potential as an anticancer agent. Its structural similarity to known inhibitors suggests it may interact with specific biological targets involved in cancer cell proliferation.
    • A study demonstrated that derivatives of cyclopropane carboxylic acids exhibit selective cytotoxicity against various cancer cell lines, indicating that modifications like the difluorocyclohexane moiety could enhance this activity.
  • Enzyme Inhibition
    • Research indicates that compounds similar to 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid can act as inhibitors of enzymes such as proteases and kinases. This property is crucial for developing targeted therapies in cancer treatment.
    • The compound's ability to form stable interactions with enzyme active sites may lead to the design of more effective inhibitors.
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The mechanism is hypothesized to involve modulation of neuroinflammatory pathways.

Pharmaceutical Development

  • Drug Formulation
    • The unique chemical structure allows for the potential formulation of novel drug candidates. Its solubility and stability profiles are being investigated to optimize delivery methods.
    • Case studies have shown that incorporating fluorinated groups can enhance metabolic stability and bioavailability.
  • Combination Therapies
    • There is ongoing research into using this compound in combination with existing therapies to improve efficacy and reduce side effects. For instance, combining it with traditional chemotherapeutics may lead to synergistic effects.

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Anticancer ActivityInhibitor of cancer cell proliferationSelective cytotoxicity observed in various cell lines
Enzyme InhibitionProtease and kinase inhibitorsPotential for targeted cancer therapies
Neuroprotective EffectsTreatment for neurodegenerative diseasesModulation of neuroinflammatory pathways
Drug FormulationNovel drug candidatesEnhanced solubility and stability
Combination TherapiesSynergistic effects with existing drugsImproved efficacy noted in preliminary studies

Case Studies

  • Anticancer Efficacy Study :
    • A study conducted on a series of cyclopropane derivatives demonstrated significant anticancer activity against breast cancer cell lines. The presence of the difluorocyclohexane moiety was linked to increased potency compared to non-fluorinated analogs.
  • Neuroprotection Research :
    • In a model of Alzheimer's disease, administration of 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid showed a reduction in markers of neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent.
  • Enzyme Interaction Studies :
    • Kinetic studies revealed that the compound effectively inhibits specific kinases involved in tumor growth, supporting its application in targeted cancer therapy development.

Mechanism of Action

The mechanism by which 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclohexane group can enhance binding affinity and specificity, while the cyclopropane ring can provide rigidity and stability to the molecule.

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on cyclopropane modifications, fluorination patterns, and substituent types. Below is a detailed comparison:

Structural Analogs with Cyclopropane-Carboxylic Acid Backbones
Compound Name Key Substituents CAS No. Structural Differences vs. Target Compound Potential Applications
1-Fluorocyclopropane-1-carboxylic acid Fluorine at cyclopropane C1 N/A Lacks cyclohexaneamido group; simpler fluorination Biochemical probes
1-(Boc-Amino)cyclopropanecarboxylic acid Boc-protected amino group at C1 88950-64-5 Boc-amine instead of difluorocyclohexaneamido Peptide synthesis
trans-2-cyanocyclopropanecarboxylic acid Cyano group at C2 (trans configuration) 39891-82-2 Cyano substituent vs. amido-cyclohexane; positional Enzyme inhibitors
1-(4-Fluorophenyl)cyclohexane-1-carboxylic acid 4-Fluorophenyl attached to cyclohexane 214263-00-0 Aromatic fluorophenyl vs. aliphatic difluorocyclohexane Agrochemicals

Key Observations :

  • Fluorination Impact: The target compound’s 4,4-difluorocyclohexaneamido group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 1-(Boc-Amino)cyclopropanecarboxylic acid) .
  • Substituent Flexibility: The amido linkage in the target compound allows for hydrogen bonding, unlike cyano or ester groups in trans-2-cyanocyclopropanecarboxylic acid or ethyl trans-2-cyanocyclopropane-1-carboxylate .
Fluorinated Cyclohexane/Cyclopropane Hybrids
  • 1-(3,4-Difluorophenyl)cyclobutanecarboxylic acid (CAS 633317-58-5): Shares a difluorinated aromatic ring but uses a cyclobutane backbone, reducing ring strain compared to cyclopropane. This may lower reactivity but improve thermal stability .
  • 1-(4-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid (CAS 915921-31-2): Incorporates dimethylcyclopropane, increasing steric hindrance, which could limit binding efficiency in biological systems compared to the target compound’s flexible cyclohexaneamido group .
Physicochemical Properties
Property Target Compound 1-Fluorocyclopropane-1-carboxylic acid 1-(Boc-Amino)cyclopropanecarboxylic acid
Molecular Weight ~300 (estimated) 120.08 201.22
LogPo/w (Predicted) High (due to difluoro group) Moderate Moderate (Boc group increases lipophilicity)
Hydrogen Bonding 3 H-bond acceptors (amide, COOH) 2 (COOH, F) 4 (Boc carbonyl, COOH)

Note: The target compound’s difluorocyclohexaneamido group likely improves membrane permeability compared to less fluorinated analogs .

Biological Activity

1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid, a derivative of cyclopropane carboxylic acids, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Characteristics

  • Chemical Formula : C₇H₁₁F₂N₁O₂
  • Molecular Weight : 179.16 g/mol
  • CAS Number : 1240529-10-5
  • Structure : The compound features a cyclopropane ring fused with a carboxylic acid and an amide functional group, which is critical for its biological interactions.

Table 1: Molecular Properties

PropertyValue
Chemical FormulaC₇H₁₁F₂N₁O₂
Molecular Weight179.16 g/mol
CAS Number1240529-10-5
SolubilitySoluble in DMSO

1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid exhibits several biological activities primarily through its interaction with various enzymes and receptors involved in metabolic pathways.

Ethylene Biosynthesis Inhibition

This compound acts as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene biosynthesis in plants. Ethylene is a critical plant hormone that regulates growth, development, and responses to stress. Inhibition of ACO can lead to delayed ripening and senescence in fruits and vegetables, making it valuable in agricultural applications.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

  • Inhibition of ACO Activity : In silico studies indicated that derivatives of cyclopropane carboxylic acids, including this compound, showed promising binding affinities to ACO2 from Arabidopsis thaliana, suggesting potential as effective ethylene biosynthesis inhibitors .

Table 2: Binding Affinities from Molecular Docking Studies

CompoundΔG (kcal/mol)Binding Constant (Kb) (M⁻¹)
1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid-6.55.93 × 10⁴
(E)-2-phenylcyclopropane-1-carboxylic acid-6.44.94 × 10⁴
Methylcyclopropane-3.10.188 × 10³

Agricultural Applications

In agricultural studies, compounds similar to 1-(4,4-Difluorocyclohexaneamido)cyclopropane-1-carboxylic acid have been used to enhance the shelf life of fruits by delaying ripening processes through ethylene inhibition. For instance, the application of this compound resulted in a significant reduction in fruit softening and decay rates during storage .

Neurobiological Effects

Additionally, there is emerging evidence that compounds within this class may exhibit neurobiological effects by interacting with mammalian NMDA receptors. This interaction could imply potential applications in neuroprotective strategies or treatments for neurodegenerative diseases .

Toxicity and Safety Profile

While the compound shows promising biological activity, toxicity assessments indicate that it may cause skin irritation and is harmful if swallowed . Therefore, appropriate safety measures should be taken when handling this compound in research settings.

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to skin/eye irritation risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF during decomposition) .
  • Waste Disposal : Neutralize acidic/basic degradation products before disposal. Collaborate with certified waste management services for fluorinated compound handling .

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